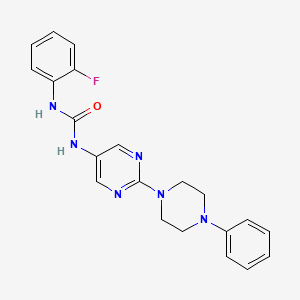

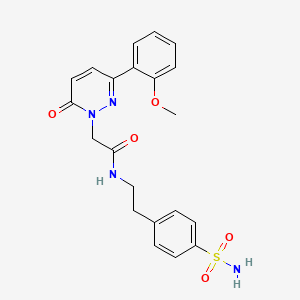

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

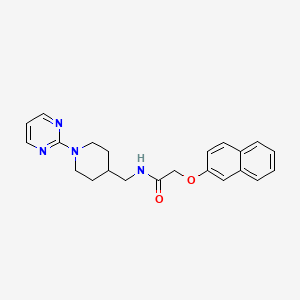

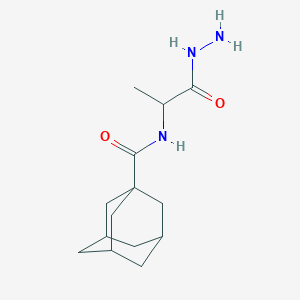

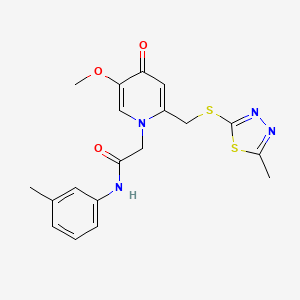

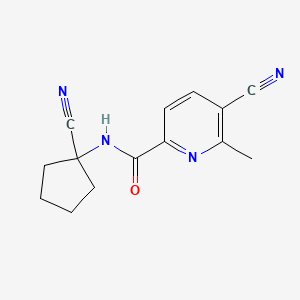

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyridazine ring indicates that the compound may have aromatic properties. The methoxy and sulfamoyl groups are likely to influence the compound’s polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the methoxy group could potentially be cleaved under acidic conditions, and the pyridazine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridazine ring could contribute to the compound’s aromaticity and stability, while the methoxy and sulfamoyl groups could influence its solubility and reactivity .Scientific Research Applications

Antinociceptive Activity

Studies have explored pyridazinone derivatives for their antinociceptive properties, demonstrating significant potential beyond aspirin in pain management. Compounds within this category have shown higher potency, with specific derivatives exhibiting the highest antinociceptive activity. This suggests a promising avenue for developing new analgesics based on pyridazinone structures (Doğruer, Şahin, Ünlü, & Ito, 2000).

Butyrylcholinesterase Inhibition

Pyridazinone derivatives have also been investigated for their ability to inhibit butyrylcholinesterase, an enzyme linked to Alzheimer's disease. Novel compounds demonstrated moderate inhibitory effects, offering a foundation for Alzheimer's treatment research. Kinetic and molecular docking studies provided insights into the inhibitory mechanisms, revealing that these compounds could serve as leads for developing selective inhibitors for therapeutic applications (Dundar et al., 2019).

Antimicrobial Agents

The synthesis of novel pyridazinone-based compounds and their evaluation as antimicrobial agents against various pathogenic microorganisms have been reported. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting their potential as a new class of antimicrobials (Debnath & Ganguly, 2015).

Anticancer Agents

Research into the modification of pyridazinone and triazolopyridinyl structures has shown promising anticancer effects, with specific modifications enhancing antiproliferative activities against human cancer cell lines. These findings suggest that certain structural alterations in pyridazinone derivatives can lead to potent anticancer agents with reduced toxicity, offering potential therapeutic benefits (Wang et al., 2015).

Anti-inflammatory and Analgesic Agents

Syntheses of pyridazin-3(2H)-ones with substitutions have been explored for their anti-inflammatory and analgesic properties. Some derivatives were identified as promising candidates, exhibiting significant activity with minimal side effects, suggesting their potential as safer alternatives for treating inflammation and pain (Sharma & Bansal, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-30-19-5-3-2-4-17(19)18-10-11-21(27)25(24-18)14-20(26)23-13-12-15-6-8-16(9-7-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJMJFJPYJADPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)

![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)